Mal-PEG2-Val-Cit-amido-PAB-OH

説明

特性

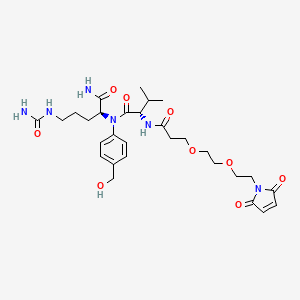

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIUTNYVVFCDIA-NVQXNPDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Cathepsin B Cleavage Mechanism of Val-Cit-PAB Linkers

Abstract

The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker system represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its remarkable success lies in a sophisticated mechanism that ensures payload stability in systemic circulation while permitting specific and efficient release within the target tumor cell. This guide provides an in-depth technical exploration of the core cleavage mechanism by the lysosomal protease Cathepsin B, the subsequent self-immolation of the PAB spacer, and the critical experimental protocols required to validate this process. We will delve into the causality behind the design choices, present quantitative data, and offer field-proven methodologies for researchers, scientists, and drug development professionals dedicated to advancing ADC technology.

Introduction: The Imperative for Precision in ADC Linker Design

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby maximizing efficacy while minimizing off-target toxicity.[] The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the cytotoxic payload.[2] The linker must remain stable in the bloodstream to prevent premature drug release but must be efficiently cleaved upon internalization into the target cell.[2]

Among the various strategies, protease-cleavable linkers have become predominant, with the Val-Cit dipeptide being the most widely used and successful motif.[2][3] This linker is engineered to be a specific substrate for Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells.[][4] The Val-Cit linker, combined with a self-immolative PAB spacer, creates a robust system for conditional payload release, a process we will now explore in detail.[2][5]

The Tripartite System: Deconstructing the Val-Cit-PAB Linker

To understand the cleavage mechanism, we must first appreciate the distinct role of each component:

-

Valine-Citrulline (Val-Cit) Dipeptide: This sequence is the primary recognition motif for Cathepsin B.[5] The choice of these specific amino acids is not arbitrary. The dipeptide exhibits high stability in plasma but is exquisitely sensitive to Cathepsin B-mediated hydrolysis within the acidic environment of the lysosome.[5][6] Valine occupies the P2 position and Citrulline the P1 position relative to the scissile bond, an optimal arrangement for the enzyme's active site.[3]

-

p-Aminobenzylcarbamate (PABC or PAB) Spacer: This unit is the "self-immolative" linchpin.[5][7] It serves two purposes: first, it connects the dipeptide to the drug, and second, it ensures that upon cleavage, the payload is released in its native, unmodified, and fully active form.[5][8] Attaching a bulky drug directly to the dipeptide could sterically hinder enzyme access.[8]

-

Cytotoxic Payload: This is the active pharmacological agent (e.g., Monomethyl Auristatin E - MMAE) responsible for inducing apoptosis once released.[2]

The Core Mechanism: A Two-Stage Release Cascade

The release of the payload is not a single event but a precisely orchestrated two-step process that begins after the ADC is internalized by the target cell via receptor-mediated endocytosis and trafficked to the lysosome.

Stage 1: Enzymatic Cleavage by Cathepsin B

Inside the acidic environment of the lysosome (pH 4.5-5.0), Cathepsin B becomes catalytically active.[9] The enzyme recognizes the Val-Cit dipeptide and hydrolyzes the amide bond between Citrulline and the PAB spacer.[8] This is the critical, rate-limiting step that initiates the entire drug release cascade.

Several lysosomal proteases, including Cathepsins L, S, and F, can also cleave the Val-Cit linker, a factor to consider in assay design and interpretation.[8] However, Cathepsin B is often the primary driver of this process in many cancer cell types.[]

Stage 2: Self-Immolation of the PAB Spacer

The enzymatic cleavage of the Cit-PAB bond is the trigger for the subsequent, purely chemical, self-immolation step. The cleavage unmasks a p-aminobenzyl alcohol moiety, which is electronically unstable. This instability drives a spontaneous 1,6-elimination reaction.[9][10] The electron-donating amino group initiates an electronic cascade that results in the release of the carbamate-linked drug, carbon dioxide, and the regeneration of the p-aminobenzyl group. This process is rapid and irreversible, ensuring the efficient liberation of the unmodified payload.[10]

Caption: Cathepsin B cleaves the Val-Cit-PAB linker, initiating a self-immolation cascade.[11]

Scientific Validation: Experimental Protocols

Validating the stability and cleavage kinetics of a Val-Cit-PAB linker is paramount. The following protocols provide a self-validating system to ensure data integrity.

Protocol 1: In Vitro Enzymatic Cleavage Assay (HPLC-MS)

Objective: To quantitatively determine the rate and profile of ADC cleavage by recombinant Cathepsin B. This assay provides the foundational evidence of linker susceptibility.

Methodology:

-

Enzyme Activation (A Critical First Step):

-

Reconstitute lyophilized recombinant human Cathepsin B in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[11]

-

Incubate at 37°C for 15-30 minutes. The rationale here is that the reducing agent (DTT) is essential to ensure the catalytic cysteine residue in the enzyme's active site is in its reduced, active state.[12]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC (at a final concentration of 1-10 µM) with the activated Cathepsin B (e.g., 0.1-1 µM) in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step is crucial to stop the enzymatic reaction precisely and precipitate the enzyme.

-

-

Analysis by LC-MS:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using a high-resolution LC-MS system.

-

Monitor the disappearance of the parent ADC mass and the appearance of the released payload mass over time.

-

-

Data Interpretation:

-

Calculate the percentage of drug release at each time point. The data can be used to determine the initial rate of cleavage and the linker's half-life under these conditions.

-

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma, ensuring minimal premature drug release in systemic circulation. This is a key predictor of potential off-target toxicity.

Methodology:

-

Sample Preparation:

-

Spike the ADC into fresh human (or other species) plasma at a therapeutically relevant concentration.

-

Incubate samples at 37°C in a humidified incubator.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 4, 24, 48, 96 hours), collect aliquots of the plasma sample.

-

-

Analysis:

-

Analysis can be performed using two primary methods:

-

Immuno-capture followed by LC-MS: Use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC. After washing, elute the ADC and analyze by LC-MS to quantify the amount of intact ADC remaining.

-

ELISA: A sandwich ELISA can quantify the concentration of intact ADC.

-

-

-

Data Interpretation:

-

Plot the percentage of intact ADC remaining over time to determine the plasma half-life. A long half-life (days) is indicative of a stable linker.[9] It's important to note that some studies have identified carboxylesterases in mouse plasma that can cleave Val-Cit linkers, a consideration for preclinical model selection.[13][14]

-

Caption: General workflow for an in vitro ADC cleavage assay using LC-MS analysis.[11]

Quantitative Insights: Understanding Cleavage Kinetics

The efficiency of Cathepsin B cleavage is influenced by several factors, most notably pH. Cathepsin B exhibits optimal catalytic activity in the acidic pH range of lysosomes.[15][16] Its activity is significantly lower at the neutral pH of the bloodstream (pH 7.4), which is a fundamental reason for the linker's stability in circulation.[16][17]

| Parameter | Typical Value Range | Significance | Reference |

| Optimal pH for Cleavage | 4.5 - 6.0 | Corresponds to the acidic environment of endosomes and lysosomes, ensuring targeted release. | [12],[17] |

| Activity at Neutral pH | Very Low / Negligible | Critical for maintaining ADC stability and integrity in systemic circulation, preventing premature payload release. | [16],[17] |

| Plasma Half-Life | > 9 days (Monkey) | Demonstrates high stability in circulation, a prerequisite for a successful ADC. | [9] |

Conclusion and Future Perspectives

The Cathepsin B-mediated cleavage of the Val-Cit-PAB linker is a masterful example of bio-orthogonal chemistry applied to targeted drug delivery. Its design leverages the distinct physiological differences between the extracellular environment and the intracellular lysosomal compartment to achieve conditional drug release. A thorough understanding and rigorous experimental validation of this mechanism are essential for the development of safe and effective ADCs.

While the Val-Cit linker is the current gold standard, research continues to evolve. Novel dipeptide sequences and alternative self-immolative spacers are being explored to further enhance stability, modulate release kinetics, and overcome potential resistance mechanisms.[8][18] The principles outlined in this guide, however, will remain the foundational knowledge for any scientist working to engineer the next generation of Antibody-Drug Conjugates.

References

-

ACS Publications. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Available from: [Link]

-

Biochemical Journal. (1991). A model to explain the pH-dependent specificity of cathepsin B-catalysed hydrolyses. Available from: [Link]

-

AACR Journals. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Available from: [Link]

-

National Institutes of Health (NIH). (2015). Current ADC Linker Chemistry. Available from: [Link]

-

SciSpace. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by. Available from: [Link]

-

Encyclopedia.pub. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available from: [Link]

-

ACS Publications. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Available from: [Link]

-

National Institutes of Health (NIH). (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. Available from: [Link]

-

ACS Publications. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range. Available from: [Link]

-

eScholarship, University of California. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Subst. Available from: [Link]

-

National Institutes of Health (NIH). (2018). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Available from: [Link]

-

ResearchGate. (2017). Evolution of PAB‐based self‐immolative spacers from the.... Available from: [Link]

-

ResearchGate. (2021). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: Potential candidates as self-immolative spacers. Available from: [Link]

-

Digital WPI. (2014). Modifications of the Self-Immolative Spacer PABOH in Antibody Drug Conjugates. Available from: [Link]

-

National Institutes of Health (NIH). (2021). A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. Available from: [Link]

-

David Spring's group, University of Cambridge. (n.d.). Cleavable linkers in antibody-drug conjugates. Available from: [Link]

Sources

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. scispace.com [scispace.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. acrobiosystems.com [acrobiosystems.com]

Methodological & Application

Application of Mal-PEG2-Val-Cit-amido-PAB-OH in targeted drug delivery systems

Application Note: Application of Mal-PEG2-Val-Cit-amido-PAB-OH in Targeted Drug Delivery Systems

Executive Summary

This compound represents a "gold standard" linker architecture in the development of Antibody-Drug Conjugates (ADCs). It is a heterobifunctional reagent designed to bridge a cytotoxic payload with a monoclonal antibody (mAb) while ensuring stability in circulation and rapid release within the target cell.

This molecule solves two critical challenges in ADC design:

-

Solubility & Specificity: The PEG2 spacer and Maleimide group facilitate site-specific conjugation to cysteine residues with reduced aggregation compared to hydrophobic alkyl linkers.

-

Controlled Release: The Valine-Citrulline (Val-Cit) dipeptide is a substrate for Cathepsin B , a lysosomal protease overexpressed in many tumor cells.[1] Upon cleavage, the p-aminobenzyl (PAB) spacer undergoes spontaneous self-immolation, releasing the unmodified drug payload.[1]

This guide details the complete workflow: from the chemical activation of the linker (for payload attachment) to the bioconjugation with an antibody and final quality control.

Mechanism of Action: The "Click-to-Release" Cascade

Understanding the chemical logic of this linker is prerequisite to experimental design. The system operates on a "Prodrug" basis until internalization occurs.

The Pathway:

-

Circulation: The Val-Cit linker is stable at physiological pH (7.4) in blood plasma.

-

Internalization: The ADC binds the target antigen and is internalized via receptor-mediated endocytosis.

-

Lysosomal Fusion: The endosome fuses with the lysosome (acidic pH ~4.5-5.0).

-

Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between Citrulline and the PAB spacer.[1][2][3]

-

Self-Immolation: The resulting amino-benzyl intermediate is unstable. It undergoes a 1,6-elimination (electronic cascade), expelling carbon dioxide and releasing the free amine-containing drug (e.g., MMAE, Doxorubicin).

Figure 1: The activation cascade of the Val-Cit-PAB linker system from internalization to drug release.[3]

Phase 1: Payload Coupling (Linker Activation)

Note: The raw reagent ends in a hydroxyl group (-OH). It cannot react with a drug directly. It must be activated to a carbonate to couple with an amine-containing drug.

Objective: Synthesize Mal-PEG2-Val-Cit-PAB-Drug (the "Drug-Linker").

Protocol: Carbonate Activation & Coupling

Reagents:

-

Bis(4-nitrophenyl) carbonate (Bis-PNP)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous Dimethylformamide)

-

Amine-containing Payload (e.g., MMAE, Doxorubicin)

Step-by-Step:

-

Activation: Dissolve the Linker-OH in anhydrous DMF/THF (1:1). Add Bis-PNP (2.0 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 4–12 hours.

-

Checkpoint: Monitor via LC-MS for the formation of the Linker-PNP carbonate.

-

-

Coupling: Once activation is complete, add the amine-drug (1.0 eq) and HOBt (0.5 eq, optional catalyst) directly to the reaction mixture.

-

Incubation: Stir at RT for 12–24 hours. The PNP leaving group is displaced by the drug amine, forming a stable carbamate bond.

-

Purification: Purify the resulting Drug-Linker via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a powder.

Phase 2: Antibody Conjugation Protocol

Objective: Conjugate the Drug-Linker to a Monoclonal Antibody (mAb) via reduced interchain cysteines.

Target DAR (Drug-to-Antibody Ratio): 4.0 (Typical)

Materials & Buffer Setup

| Component | Specification | Function |

| Reaction Buffer | PBS (pH 7.4) + 1 mM DTPA | Maintains pH; DTPA chelates metals to prevent oxidation. |

| Reducing Agent | TCEP-HCl (10 mM stock) | Selectively reduces disulfide bonds. |

| Organic Solvent | DMSO or DMA (Anhydrous) | Solubilizes the hydrophobic Drug-Linker. |

| Quenching Agent | N-Acetyl Cysteine (NAC) | Stops reaction by scavenging excess maleimide. |

| Purification | Sephadex G-25 or Amicon Ultra | Removes small molecules (free drug). |

Experimental Workflow

Step 1: Antibody Reduction (Generating Thiols)

-

Dilute mAb to 5–10 mg/mL in Reaction Buffer.

-

Add TCEP (2.0 to 3.0 molar equivalents per mAb).

-

Expert Note: 2.5 eq usually yields ~4 free thiols (breaking 2 interchain disulfides).

-

-

Incubate at 37°C for 1 hour (mild shaking).

-

Optional: If using DTT, you must desalt via G-25 column here to remove excess DTT. TCEP does not require removal if used stoichiometrically.

Step 2: Conjugation

-

Dissolve the Drug-Linker (from Phase 1) in anhydrous DMSO to 10 mM.

-

Slowly add the Drug-Linker to the reduced mAb solution while swirling.

-

Stoichiometry: Use 4–8 molar equivalents of Drug-Linker over the mAb (approx 1.5–2 eq per free thiol).

-

Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent mAb precipitation.

-

-

Incubate on ice (4°C) for 1 hour.

Step 3: Quenching

-

Add N-Acetyl Cysteine (20 eq over excess linker) to the reaction.

-

Incubate for 20 minutes at RT.

Step 4: Purification

-

Perform buffer exchange using a Desalting Column (e.g., PD-10 or Zeba Spin) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., PBS + 5% Trehalose).

-

Filter sterilize (0.22 µm).

Figure 2: Step-by-step bioconjugation workflow.

Quality Control & Characterization

A "self-validating" protocol requires rigorous analytics to confirm the identity and safety of the ADC.

| Method | Purpose | Acceptance Criteria (Typical) |

| HIC-HPLC (Hydrophobic Interaction) | Determine DAR. Separates ADC species by drug load (0, 2, 4, 6, 8 drugs). | Average DAR: 3.5 – 4.5. Free Drug < 1%. |

| SEC-HPLC (Size Exclusion) | Assess Aggregation. Detects high molecular weight species (HMWS). | Monomer > 95%.[5][6][8][][10] Aggregates < 5%. |

| UV-Vis Spectroscopy | Concentration. Measure A280 (mAb) and A_max (Drug). | Consistent protein recovery (>80%). |

Expert Insight on HIC: Because the Val-Cit-PAB linker is moderately hydrophobic, HIC is the preferred method for DAR analysis. The species will elute in order of increasing hydrophobicity: DAR0 < DAR2 < DAR4 < DAR6 < DAR8.

Expert Insights & Troubleshooting

1. Managing Hydrophobicity:

-

Issue: The "Mal-PEG2-Val-Cit-PAB-Drug" construct can be very hydrophobic, leading to ADC aggregation (visible as turbidity).

-

Solution: The "PEG2" spacer in this specific reagent is short. If aggregation occurs, consider using a variant with a longer PEG chain (PEG4 or PEG8) or ensure the organic co-solvent (DMSO) is added slowly to a vortexing mAb solution.

2. The "Maleimide Hydrolysis" Problem:

-

Issue: Maleimides can undergo retro-Michael addition (deconjugation) in plasma, transferring the drug to Albumin.[11]

-

Solution: For research use, standard succinimide thioethers are sufficient. For clinical development, consider hydrolyzing the succinimide ring (controlled basic pH incubation) post-conjugation to "lock" the linker, preventing deconjugation.

3. Handling the PAB-OH:

-

Critical: Do not attempt to conjugate the PAB-OH linker directly to the antibody without a payload. The PAB-OH group is reactive and can interfere with assay readouts or cause cross-linking if activated in situ. Always synthesize the Linker-Drug first.

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry.

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.

-

Sun, M. M., et al. (2005).[8] "Reduction-alkylation strategies for the modification of antibodies." Bioconjugate Chemistry.

-

Jain, N., et al. (2015).[12] "Current ADC Linker Chemistry." Pharmaceutical Research.

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.

Sources

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. Mal-amido-PEG2-Val-Cit-PAB-OH - CD Bioparticles [cd-bioparticles.net]

- 5. Mal-amido-PEG2-Val-Cit-PAB-OH | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]

- 8. cellmosaic.com [cellmosaic.com]

- 10. Mal-PEG2-Val-Cit-PAB-OH, CAS 2055041-38-6 | AxisPharm [axispharm.com]

- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kinampark.com [kinampark.com]

Application Note: Precision Quenching of Unreacted Maleimide in Bioconjugation

Topic: Protocol for quenching unreacted maleimide groups in conjugation reactions

Abstract & Strategic Importance

In the synthesis of Antibody-Drug Conjugates (ADCs), fluorescent probes, and protein-protein crosslinks, the maleimide-thiol Michael addition is the gold standard for site-specific conjugation. However, the reaction is rarely stoichiometric. Excess maleimide linkers are frequently employed to drive reaction kinetics, leaving reactive maleimide groups on the final construct or free in solution.

Failure to quench these groups leads to "scrambling" : the non-specific alkylation of thiols on other proteins (e.g., Human Serum Albumin in vivo) or cross-linking during storage. This guide details the protocol for quenching unreacted maleimides, selecting the appropriate quenching reagent, and managing the delicate balance between conjugate stability (hydrolysis) and reversibility (retro-Michael addition).[1]

Scientific Foundation: The Chemistry of Quenching

The Mechanism

The quenching step relies on introducing a small-molecule thiol in vast molar excess. This reagent outcompetes the slower hydrolysis reaction and rapidly alkylates any remaining maleimide groups.

-

Conjugation (Desired): Protein-SH + Maleimide-R

Protein-S-Succinimide-R -

Quenching (Cleanup): Quencher-SH + Maleimide-R

Quencher-S-Succinimide-R -

Side Reaction (Hydrolysis): Maleimide-R + H

O

The Stability Paradox (Retro-Michael vs. Hydrolysis)

A critical consideration often overlooked is the Retro-Michael reaction . Thioether bonds formed by maleimides are not permanent; they exist in equilibrium.[2] In plasma, maleimides can detach from the antibody and transfer to albumin (thiol exchange).

-

Standard Quenching: Caps free maleimide but does not stabilize the main conjugate.

-

Ring-Opening Hydrolysis: An advanced strategy where the succinimide ring is deliberately hydrolyzed (opened) at high pH post-conjugation. This renders the linkage irreversible and stable in plasma.

Reagent Selection Guide

Choosing the right quencher depends on downstream applications and purification methods.[1]

Table 1: Comparison of Common Maleimide Quenching Reagents

| Feature | N-Acetyl-L-Cysteine (NAC) | L-Cysteine | 2-Mercaptoethanol (bME) |

| Charge (pH 7.4) | Negatively charged (Carboxyl) | Zwitterionic | Neutral |

| Solubility | High (Water) | Moderate (Water) | High (Miscible) |

| Toxicity | Low (Biocompatible) | Low | High (Toxic/Volatile) |

| Purification | Easy to remove via desalting | Can co-elute if not careful | Easy (Dialysis/Desalting) |

| Primary Use | ADCs & Pharma (Mimics drug linkers) | General Protein Labeling | Small molecule synthesis |

| Note | Acidic solution; adjust pH before adding. | Can react with free amines if pH > 8.[2] | Strong reducing agent; use fresh. |

Visualizing the Workflow

Figure 1: Decision logic and workflow for maleimide conjugation and quenching.

Detailed Protocol: Standard Quenching with N-Acetylcysteine (NAC)

This protocol is optimized for antibody-drug conjugates and protein labeling where biocompatibility is paramount.

Materials

-

Reaction Mixture: Completed conjugation reaction (typically in PBS/EDTA, pH 7.2).

-

Quenching Stock: 100 mM N-Acetyl-L-Cysteine (NAC) in water. Note: Prepare fresh or store at -20°C under argon. Neutralize to pH 7.0 with NaOH if the stock is highly acidic.

-

Purification Hardware: Zeba™ Spin Desalting Columns (Thermo) or Amicon® Ultra Centrifugal Filters (Millipore).

Step-by-Step Methodology

-

Calculate Molar Excess: Determine the initial moles of maleimide added to the reaction. You require a 5-fold to 10-fold molar excess of NAC over the total maleimide initially added (not just the unreacted portion).

-

Rationale: This ensures pseudo-first-order kinetics, driving the quenching to completion within minutes.

-

-

Add Quencher: Add the calculated volume of 100 mM NAC to the reaction mixture.

-

Example: For a 1 mL reaction containing 100 µM maleimide (100 nmoles), add 5-10 µL of 100 mM NAC (500-1000 nmoles).

-

-

Incubation: Invert the tube gently to mix. Incubate at Room Temperature (20-25°C) for 15–30 minutes .

-

Note: Do not heat. Higher temperatures can promote protein denaturation or aggregation.

-

-

Verification (Optional but Recommended): If developing a new process, verify quenching by RP-HPLC. The peak corresponding to the free maleimide linker should disappear, replaced by the hydrophilic Maleimide-NAC adduct peak (which elutes earlier).

-

Purification: Immediately proceed to purification (SEC, Dialysis, or TFF) to remove the NAC-Maleimide adducts.

-

Critical: Although quenched, these small molecules can interfere with concentration measurements (A280) or downstream cell-based assays.

-

Advanced Protocol: Post-Conjugation Hydrolysis (Stabilization)

Purpose: To prevent the "Retro-Michael" release of the payload in plasma by forcing the succinimide ring to open. This is increasingly standard in "next-gen" ADCs.

Methodology

-

Perform Conjugation: As standard (pH 7.0 - 7.4).

-

Quench: Perform the NAC quenching step as described above.

-

pH Shift: Adjust the reaction pH to 8.5 - 9.0 using Borate buffer (0.5 M, pH 9.0).

-

Controlled Incubation: Incubate at 37°C for 1 to 12 hours .

-

Monitoring: Monitor the ring-opening by LC-MS (mass shift of +18 Da).

-

-

Neutralization: Once conversion >95%, lower pH back to 7.0-7.4.

-

Purification: Desalt to remove buffer salts and quenchers.

Troubleshooting & Optimization

Table 2: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Precipitation upon adding quencher | pH Shock | NAC is acidic. Ensure NAC stock is pH-adjusted to ~7.0 before addition. |

| Incomplete Quenching | Oxidation of Quencher | Thiol reagents oxidize to disulfides in air. Use fresh stock or TCEP-reduced stock. |

| Loss of Payload over time (Storage) | Retro-Michael Exchange | The thioether bond is reversing. Store at -80°C, lyophilize, or perform the Hydrolysis Stabilization protocol (Sec 6). |

| High Background in Assays | Inadequate Purification | Dialysis time was insufficient. Use Size Exclusion Chromatography (SEC) for rapid, complete removal of adducts. |

References

-

Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. Retrieved from [Link]

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062. Retrieved from [Link]

Sources

Application Note: Design and Synthesis of Enzyme-Activated Probes Using Mal-PEG2-Val-Cit-amido-PAB-OH

Executive Summary

This technical guide details the application of Mal-PEG2-Val-Cit-amido-PAB-OH (Maleimide-PEG2-Valine-Citrulline-p-aminobenzyl alcohol) in the development of "smart" enzyme-activated probes and Antibody-Drug Conjugates (ADCs).[1] Unlike non-cleavable linkers, this construct utilizes a lysosomal protease-sensitive trigger (Val-Cit) and a self-immolative spacer (PAB) to ensure payload release occurs exclusively within the target cell. This document provides a validated workflow for activating the hydroxyl terminus, coupling cytotoxic or fluorescent payloads, and conjugating the construct to carrier proteins.

Mechanism of Action: The "Smart" Release System

The efficacy of this linker relies on a three-step cascade triggered by Cathepsin B , a cysteine protease highly upregulated in the lysosomes of many cancer cells.[2][3]

-

Targeting & Internalization: The Maleimide group anchors the probe to a carrier (e.g., monoclonal antibody) which is internalized via receptor-mediated endocytosis.

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide sequence and cleaves the amide bond between Citrulline and the PAB spacer.[2][3]

-

Self-Immolation: The cleavage event unmasks an aniline amine on the PAB group. This electron-rich intermediate undergoes a spontaneous 1,6-elimination (electronic cascade), ejecting the payload (Drug/Dye) and releasing carbon dioxide and aza-quinone methide.

Visualization: Activation Pathway

Figure 1: The cascade mechanism of Cathepsin B-mediated payload release from Val-Cit-PAB linkers.[1]

Experimental Workflow

The use of This compound typically requires a two-phase chemical synthesis followed by bioconjugation.[1] The hydroxyl (-OH) group is not directly reactive with most payloads; it must first be "activated" to form a carbonate or carbamate linkage.

Phase 1: Linker Activation & Payload Coupling

Objective: Convert the inert PAB-OH into a reactive PAB-Carbonate to couple with an amine-containing payload (e.g., Doxorubicin, MMAE, or an amine-functionalized fluorophore).

Protocol A: Activation with Bis(p-nitrophenyl) Carbonate (PNP)

-

Reagents:

-

Step-by-Step:

-

Dissolution: Dissolve 1 eq. of this compound in anhydrous DMF (approx. 50 mg/mL).

-

Activation: Add 2.0 eq. of Bis-PNP and 3.0 eq. of DIPEA.

-

Incubation: Stir at Room Temperature (RT) for 4–12 hours under Nitrogen. Monitor by LC-MS for the formation of the PNP-carbonate intermediate (Mass shift: +165 Da vs starting material).

-

Precipitation (Optional): If the intermediate is stable, precipitate with cold diethyl ether to remove excess Bis-PNP. Alternatively, proceed to coupling in situ (one-pot).

-

Protocol B: Payload Coupling (Carbamate Formation)

-

Reagents:

-

Activated Linker (from Protocol A)

-

Amine-containing Payload (Drug/Dye)[1]

-

HOAt/HATU (catalytic, optional for difficult amines)

-

-

Step-by-Step:

-

Coupling: Add 1.0–1.2 eq. of the amine-payload to the activated linker solution.

-

Reaction: Adjust pH to ~8.0 using DIPEA. Stir at RT for 12–24 hours.

-

Purification: Purify the Mal-Linker-Payload construct via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Validation: Verify identity via Mass Spectrometry (ESI-MS) and purity (>95% by HPLC).

-

Phase 2: Bioconjugation to Carrier (Antibody)

Objective: Conjugate the Mal-Linker-Payload to a monoclonal antibody (mAb) via reduced interchain cysteines.

Protocol C: Partial Reduction & Conjugation

-

Buffer Exchange: Exchange mAb into PBS pH 7.4 + 1 mM EDTA. Concentration should be 5–10 mg/mL.

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5–3.0 equivalents per mAb. Incubate at 37°C for 2 hours.

-

Conjugation:

-

Cool the reduced mAb to 4°C.

-

Dissolve the Mal-Linker-Payload in dry DMSO (10 mM stock).

-

Add Linker-Payload to mAb (8–10 equivalents per mAb; <10% v/v DMSO final).

-

Incubate for 1 hour at 4°C.

-

-

Quenching: Add N-acetylcysteine (20 eq.) to quench unreacted maleimides.

-

Purification: Remove excess small molecules using a desalting column (e.g., PD-10) or Tangential Flow Filtration (TFF).

Analytical Validation & QC

Data integrity is paramount. Use the following methods to validate the probe.

| Parameter | Method | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | Target DAR ± 0.5 (e.g., 3.5–4.5) |

| Free Drug Content | RP-HPLC | < 1.0% free payload |

| Aggregation | Size Exclusion Chromatography (SEC-HPLC) | > 95% Monomeric |

| Enzymatic Release | Cathepsin B Digestion Assay | > 80% release within 24h |

Protocol D: In Vitro Cathepsin B Release Assay

-

Preparation: Dilute conjugate to 1 mg/mL in Citrate Buffer (pH 5.5).

-

Activation: Activate human liver Cathepsin B (Sigma) with DTT (2 mM) for 15 min at RT.

-

Digestion: Add activated Cathepsin B to the conjugate (Enzyme:Substrate ratio 1:50 w/w).

-

Monitoring: Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours. Analyze by RP-HPLC to quantify the release of free payload.

Troubleshooting Guide

-

Issue: Low Coupling Yield (Phase 1).

-

Cause: Hydrolysis of the PNP-ester or steric hindrance on the payload.

-

Solution: Ensure anhydrous conditions (dry DMSO/DMF). Use HOBt as a catalyst to accelerate the reaction with the amine payload.

-

-

Issue: Aggregation during Conjugation (Phase 2).

-

Cause: Hydrophobicity of the payload (e.g., PBD dimers, Tubulysins).

-

Solution: The PEG2 spacer helps, but if aggregation persists, increase DMSO concentration during conjugation (up to 15%) or switch to a PEG4 variant of the linker.

-

-

Issue: Premature Release in Plasma.

-

Cause: Non-specific cleavage by esterases (rare for Val-Cit, common for esters).

-

Solution: Confirm the payload is attached via a carbamate (stable) and not an ester/carbonate linkage.

-

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry.

-

BroadPharm. "ADC Linkers & PEGylation Reagents: Mal-PEG2-Val-Cit-PAB-OH Product Data."

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res.

-

MedChemExpress. "Mal-amido-PEG2-Val-Cit-PAB-OH Datasheet and Protocols."

Sources

- 1. Enzymatically Cleavable linkers, protease cleavable | BroadPharm [broadpharm.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mal-amido-PEG2-Val-Cit-PAB-OH - CD Bioparticles [cd-bioparticles.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

Evaluating the Impact of Drug-to-Antibody Ratio on Val-Cit ADC Potency

Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Principle of DAR

In the development of Antibody-Drug Conjugates (ADCs), the Drug-to-Antibody Ratio (DAR) is not merely a stoichiometric variable; it is a determinant of the molecule's biophysical fate. For ADCs utilizing the canonical Valine-Citrulline (Val-Cit) cleavable linker—such as Brentuximab vedotin—the relationship between DAR and therapeutic efficacy is non-linear.

While in vitro potency generally scales with drug loading (higher DAR = lower IC50), in vivo efficacy often collapses at high DARs due to hydrophobicity-driven clearance.[1] This guide objectively evaluates the performance of Low (DAR 2), Optimal (DAR 4), and High (DAR 8) loading species, providing the experimental frameworks necessary to validate these parameters in your own development pipeline.

Mechanistic Foundation: Val-Cit Cleavage & The Hydrophobicity Trap

To evaluate potency, one must first understand the release mechanism. The Val-Cit linker is designed to be stable in systemic circulation but rapidly cleaved upon internalization.[2][3]

The Release Pathway:

-

Internalization: ADC-Antigen complex undergoes receptor-mediated endocytosis.

-

Lysosomal Trafficking: The complex fuses with lysosomes containing proteases.

-

Enzymatic Cleavage: Cathepsin B recognizes the Val-Cit dipeptide sequence and cleaves the amide bond between Citrulline and the spacer.[2]

-

Self-Immolation: The p-aminobenzylcarbamate (PABC) spacer undergoes spontaneous 1,6-elimination, releasing the free payload (e.g., MMAE).

The Hydrophobicity Trap: Val-Cit linkers, particularly when paired with hydrophobic payloads like Monomethyl Auristatin E (MMAE), significantly alter the surface chemistry of the antibody.

-

High DAR (8): Excessive hydrophobic masking of the antibody surface leads to protein aggregation and rapid clearance by the Reticuloendothelial System (RES) in the liver.

-

Bystander Effect: Unlike non-cleavable linkers, the free MMAE released from Val-Cit ADCs is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells. This effect is DAR-dependent; higher local concentration yields a stronger bystander effect but risks systemic toxicity.

Visualization: Val-Cit Mechanism of Action

Figure 1: The activation pathway of Val-Cit ADCs, highlighting the critical Cathepsin B cleavage step and the subsequent bystander effect driven by free payload diffusion.

Comparative Analysis: DAR 2 vs. DAR 4 vs. DAR 8

The following data synthesis is grounded in seminal comparative studies (e.g., Hamblett et al., Clin Cancer Res) and modern biophysical characterization standards.

Table 1: Performance Matrix of Val-Cit-MMAE Species

| Feature | Low Load (DAR ~2) | Optimal Load (DAR ~4) | High Load (DAR ~8) |

| In Vitro Potency (IC50) | Moderate Requires higher concentration to achieve cell kill. | High Significant improvement over DAR 2. | Very High Lowest IC50 values (most potent in dish). |

| Plasma Clearance | Slow Similar to naked antibody (~14 days in mice). | Moderate Slightly faster than naked mAb, but acceptable. | Rapid 3-5x faster clearance than DAR 2 due to hydrophobicity. |

| Aggregation Risk | Low High monomeric purity (>98%). | Low-Moderate Manageable with standard formulation. | High Prone to forming aggregates; destabilizes the mAb. |

| Therapeutic Index (TI) | Good Low toxicity, but requires high dose for efficacy. | Excellent Best balance of efficacy and tolerability. | Poor MTD is reached before sufficient tumor accumulation occurs. |

| Off-Target Toxicity | Low | Low | High Non-specific uptake by liver (hepatotoxicity). |

Expert Insight: While DAR 8 appears superior in simple cell viability assays, it fails translationally. The hydrophobicity of 8 Val-Cit-MMAE molecules acts as a "grease ball," triggering rapid hepatic clearance. Consequently, the Area Under the Curve (AUC) for tumor exposure is significantly lower for DAR 8 than DAR 4, despite the higher drug load. DAR 4 is widely accepted as the optimal design point for Val-Cit ADCs.

Experimental Protocols (Self-Validating Systems)

To accurately assess the impact of DAR, you must first isolate species of defined ratios and then test them. Do not rely on average DAR values from stochastic mixtures.

Protocol A: Isolation & Characterization via HIC (Hydrophobic Interaction Chromatography)

Purpose: To separate and quantify ADC species based on DAR (0, 2, 4, 6,[4] 8) utilizing the hydrophobicity differences induced by the payload.

Materials:

-

Column: TSKgel Butyl-NPR (2.5 µm, 4.6 mm x 3.5 cm) or equivalent non-porous resin.

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 (High Salt).

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol (Low Salt/Organic).

Workflow:

-

Equilibration: Equilibrate column with 100% Mobile Phase A.

-

Injection: Inject 10–50 µg of ADC sample.

-

Gradient: Run a linear gradient from 0% B to 100% B over 15 minutes at 0.8 mL/min.

-

Validation (Self-Check):

-

Resolution: Baseline separation must be observed between DAR 0 and DAR 2.

-

Recovery: Total peak area should match >90% of a non-HIC control injection to ensure no irreversible binding of high-DAR species.

-

Protocol B: Comparative In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine IC50 values for purified DAR species.

Materials:

-

Target Cells: Antigen-positive tumor line (e.g., Karpas 299 for CD30).

-

Control Cells: Antigen-negative line (e.g., Raji).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

-

Seeding: Plate cells (5,000/well) in 96-well plates in 90 µL media. Incubate 24h.

-

Treatment: Prepare serial dilutions (1:3) of purified DAR 2, DAR 4, and DAR 8 fractions.

-

Critical Step: Normalize concentrations by molar antibody content , not drug content, to fairly compare the vehicle's delivery capacity.

-

Add 10 µL of ADC dilutions to wells. Include "Media Only" (Blank) and "Untreated Cells" (Control).

-

-

Incubation: Incubate for 96 hours at 37°C, 5% CO2.

-

Why 96h? ADCs require time for internalization, processing, and apoptosis induction. Shorter times (24-48h) often underestimate potency.

-

-

Readout:

-

Analysis:

-

Plot % Viability vs. Log[Concentration].

-

Fit using a 4-parameter logistic regression.

-

Validation Criterion: The IC50 of the Free Payload (MMAE control) should be 0.1–1.0 nM. If >5 nM, cell sensitivity is compromised.

-

Visualization: Experimental Workflow

Figure 2: The integrated workflow for isolating DAR species and validating their potency and therapeutic index.

References

-

Hamblett, K. J., et al. (2004).[1][9][10] "Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate." Clinical Cancer Research.

-

Sanderson, R. J., et al. (2005). "In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate." Clinical Cancer Research.

-

Okeley, N. M., et al. (2013). "High-efficacy antibody-drug conjugates: overcoming the limitations of stochastic conjugation." Expert Opinion on Biological Therapy.

-

McCombs, J. R., & Owen, S. C. (2015). "Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry." The AAPS Journal.

-

Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Stability of Val-Cit Linkers: Site-Specific Cysteine Conjugation Guide

Executive Summary: The Stability-Efficacy Paradox

In the development of Antibody-Drug Conjugates (ADCs), the Valine-Citrulline (Val-Cit) linker is a gold standard for lysosomal protease cleavage. However, its attachment to the antibody via a maleimide-thiol linkage introduces a critical vulnerability: instability in systemic circulation .

This guide objectively compares the stability of Val-Cit linkers conjugated to solvent-accessible versus structurally shielded cysteine sites.

Key Finding: The local chemical environment of the conjugation site dictates the fate of the succinimide ring.[1]

-

Exposed sites favor the Retro-Michael reaction, leading to payload transfer to albumin (off-target toxicity).

-

Shielded/Positively charged sites catalyze Succinimide Hydrolysis , locking the payload onto the antibody (enhanced therapeutic index).

Mechanistic Foundation: The Battle for the Succinimide Ring

To engineer stable ADCs, one must understand the competition between two chemical pathways that occur post-conjugation in plasma.[2][3]

The Pathways

-

Retro-Michael Addition (Deconjugation): The thioether bond breaks, regenerating the maleimide. In plasma, this free maleimide is rapidly captured by Albumin (Cys34), resulting in drug loss.

-

Succinimide Ring Hydrolysis (Stabilization): Water attacks the succinimide ring, opening it to form a succinamic acid derivative. This species cannot undergo Retro-Michael elimination, effectively "locking" the drug to the antibody.

Pathway Diagram

The following diagram illustrates the kinetic competition defined by the conjugation site.

Figure 1: Kinetic competition between drug loss (Red) and stabilization (Green). Solvent-accessible sites favor the red path; shielded sites favor the green path.

Comparative Analysis: Exposed vs. Shielded Sites

This section contrasts two representative engineered cysteine sites on an IgG1 antibody (Trastuzumab backbone), based on the seminal data from Shen et al. (Nature Biotechnology, 2012).

Site A: The Solvent-Exposed Site (e.g., Fc-S396C)

-

Characteristics: Located on the surface of the CH3 domain. High solvent accessibility (>50 Ų).

-

Behavior: The lack of steric hindrance allows rapid equilibrium with plasma components. Because the concentration of Albumin (~600 µM) vastly exceeds the ADC, the equilibrium shifts toward deconjugation.

-

Outcome: Rapid loss of Drug-to-Antibody Ratio (DAR).

Site B: The Shielded/Positively Charged Site (e.g., LC-V205C)

-

Characteristics: Located in the light chain constant domain. Partially buried; often surrounded by basic residues (Lysine/Arginine).

-

Behavior: The local basic environment acts as an intramolecular base, catalyzing the attack of water on the succinimide ring.

-

Outcome: The ring hydrolyzes before the drug can eliminate, permanently securing the linker.

Quantitative Performance Data

The table below summarizes the stability of Val-Cit-MMAE conjugates at these specific sites in human plasma (37°C).

| Feature | Site A: Exposed (Fc-S396C) | Site B: Shielded (LC-V205C) | Endogenous Disulfides (Stochastic) |

| Initial Mechanism | Retro-Michael Dominant | Hydrolysis Dominant | Mixed |

| Plasma Stability (Day 3) | ~40% Payload Loss | <5% Payload Loss | ~20-30% Payload Loss |

| Plasma Stability (Day 7) | ~70% Payload Loss | <10% Payload Loss | ~50% Payload Loss |

| Hydrolysis Rate (t1/2) | Slow (>100 hours) | Fast (<3 hours) | Variable |

| Therapeutic Impact | Reduced efficacy; Higher systemic toxicity | Max efficacy; Lower toxicity | Baseline |

Note: Data derived from Shen et al. (2012) and validated by subsequent industry standards [1, 2].

Experimental Protocol: Assessing Site Stability

To validate the stability of your specific cysteine-conjugated ADC, use the following LC-MS workflow. This protocol distinguishes between "drug loss" (DAR drop) and "linker hydrolysis" (mass shift +18 Da).

Workflow Diagram

Figure 2: Step-by-step workflow for isolating ADCs from plasma to measure stability.[4][5]

Detailed Methodology

Step 1: Incubation

-

Spike ADC into pooled human plasma at 10–50 µg/mL.

-

Incubate at 37°C. Collect aliquots at T=0, 24h, 72h, and 168h.

-

Control: Incubate in PBS/BSA to differentiate thermal degradation from plasma-mediated exchange.

Step 2: Affinity Purification (Crucial Step)

-

You must separate the ADC from Albumin. If you analyze whole plasma, the "lost" drug (attached to Albumin) will still appear in the total signal.

-

Use Protein A Mag Sepharose beads. Bind, wash 3x with PBS + 0.05% Tween-20 (removes non-specifically bound Albumin), then elute with Glycine pH 2.5.

Step 3: LC-MS Analysis

-

Deglycosylation: Treat eluted ADC with PNGase F (2 hours, 37°C) to simplify the mass spectrum.

-

Reduction: Reduce with DTT (10 mM) to analyze Light Chain (LC) and Heavy Chain (HC) separately. This improves resolution.

-

Measurement:

-

Loss: Monitor the decrease in intensity of the Conjugated Species vs. Unconjugated Species.

-

Hydrolysis: Look for a +18 Da mass shift on the conjugated species.

-

Calculation:Average DAR = Σ(n * Intensity_n) / Σ(Intensity_n)

-

Senior Scientist Insights: Troubleshooting & Optimization

-

The "Goldilocks" Zone: Do not choose a site that is too buried. While highly stable, deeply buried cysteines often suffer from poor conjugation efficiency (low yield) because the maleimide payload cannot physically access the thiol during manufacturing. You need a site that is "partially" accessible but chemically distinct (basic).

-

Self-Hydrolyzing Linkers: If you cannot engineer cysteines (e.g., you must use interchain disulfides), switch the linker chemistry. Use hydrolysis-competent maleimides (e.g., with a basic amine group near the maleimide, as described by Lyon et al. [3]). These force the hydrolysis pathway regardless of the conjugation site.

-

HIC vs. LC-MS: For quick QC, Hydrophobic Interaction Chromatography (HIC) is faster. However, HIC separates based on hydrophobicity (DAR 0 vs 2 vs 4). It cannot distinguish between an intact maleimide and a hydrolyzed maleimide. Only LC-MS can confirm the stabilization mechanism (+18 Da).

References

-

Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[1][5][6] Nature Biotechnology, 30(2), 184–189.[1][5][6] Link

-

Alley, S. C., et al. (2008). Contribution of linker stability to the hepatotoxicity of targeted antibody-drug conjugates. Bioconjugate Chemistry, 19(3), 759–765. Link

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[3] Nature Biotechnology, 32(10), 1059–1062. Link

-

Tumey, L. N., et al. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Bioconjugate Chemistry, 25(10), 1871–1880. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。